(2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a benzyl group substituted with two chlorine atoms at the 2 and 5 positions. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,5-dichlorobenzyl chloride, is reacted with piperidine in the presence of a base such as sodium hydroxide. This reaction forms the (2,5-Dichloro-benzyl)-piperidine intermediate.
Amination: The intermediate is then subjected to reductive amination with formaldehyde and hydrogen chloride gas to introduce the amine group, resulting in (2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorine atoms on the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the function of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichloro-benzyl)-piperidine
- (2,5-Dichloro-benzyl)-methylamine
- (2,5-Dichloro-benzyl)-ethylamine
Uniqueness
(2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is unique due to its specific structural features, such as the presence of both piperidine and benzyl groups with dichloro substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
(2,5-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by a dichlorobenzyl moiety linked to a piperidine ring. This compound has garnered attention for its potential biological activities, including interactions with various neurotransmitter systems and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
The compound can be synthesized through a nucleophilic substitution reaction involving 2,5-dichlorobenzyl chloride and piperidine in the presence of a base such as sodium hydroxide. The final product is obtained as a hydrochloride salt after treatment with hydrochloric acid. The synthesis route is crucial for ensuring high yield and purity, which are essential for subsequent biological testing.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active or allosteric sites, thereby preventing substrate binding and catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antipsychotic Activity : Computational studies suggest potential interactions with neurotransmitter systems involved in mood regulation.
- Analgesic Effects : Preliminary studies indicate that the compound may possess pain-relieving properties.
Case Studies
A study published in PMC explored the structure-activity relationship (SAR) of related compounds and highlighted the importance of substituent positions on biological activity. The findings indicated that modifications to the benzyl group significantly influenced receptor binding affinity and enzyme inhibition potency.
Compound | IC50 (µM) | Target | Reference |
---|---|---|---|
Compound A | 0.25 | ERK5 | |
Compound B | 0.50 | hERG Channel | |
Compound C | 1.00 | Dopamine Receptor |
Research Findings
Recent studies have utilized quantitative structure-activity relationship (QSAR) analysis to predict the biological activity of this compound. These analyses suggest that the compound may interact with various receptors involved in neurotransmission, making it a candidate for further investigation in neuropharmacology.
- Binding Affinity Studies : Binding assays have shown that the compound interacts effectively with several key receptors, including dopamine and serotonin receptors.
- Metabolic Stability : Investigations into the metabolic pathways reveal that the compound is subject to enzymatic degradation but retains significant activity against its targets.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-11-4-5-13(15)10(7-11)8-16-9-12-3-1-2-6-17-12;/h4-5,7,12,16-17H,1-3,6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUICASUUKOAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=C(C=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.